molecular formula C8H4ClN3O3 B12967451 5-chloro-3-nitro-1,8-naphthyridin-2(1H)-one

5-chloro-3-nitro-1,8-naphthyridin-2(1H)-one

Cat. No.: B12967451
M. Wt: 225.59 g/mol
InChI Key: DDMQQZDWXUYWEQ-UHFFFAOYSA-N
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Description

5-chloro-3-nitro-1,8-naphthyridin-2(1H)-one is a heterocyclic compound that belongs to the naphthyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-nitro-1,8-naphthyridin-2(1H)-one typically involves the nitration of 5-chloro-1,8-naphthyridin-2(1H)-one. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale nitration reactions followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form various derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Amino derivatives: Formed by the reduction of the nitro group.

    Substituted derivatives: Formed by nucleophilic substitution of the chlorine atom.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-chloro-3-nitro-1,8-naphthyridin-2(1H)-one depends on its specific biological target. For example, if it exhibits antimicrobial activity, it might inhibit bacterial enzymes or disrupt cell membranes. The exact molecular targets and pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-1,8-naphthyridin-2(1H)-one: Lacks the nitro group, which may result in different biological activities.

    3-nitro-1,8-naphthyridin-2(1H)-one: Lacks the chlorine atom, which may affect its reactivity and biological properties.

Uniqueness

5-chloro-3-nitro-1,8-naphthyridin-2(1H)-one is unique due to the presence of both the chlorine and nitro groups, which can influence its chemical reactivity and biological activity. These functional groups can be modified to create a variety of derivatives with potentially useful properties.

Properties

Molecular Formula

C8H4ClN3O3

Molecular Weight

225.59 g/mol

IUPAC Name

5-chloro-3-nitro-1H-1,8-naphthyridin-2-one

InChI

InChI=1S/C8H4ClN3O3/c9-5-1-2-10-7-4(5)3-6(12(14)15)8(13)11-7/h1-3H,(H,10,11,13)

InChI Key

DDMQQZDWXUYWEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1Cl)C=C(C(=O)N2)[N+](=O)[O-]

Origin of Product

United States

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